2,6-Difluoro-4-vinylbenzonitrile

Organometallic Chemistry Cross-Coupling Reaction Mechanism

For synthetic routes requiring C-CN bond activation, 2,6-Difluoro-4-vinylbenzonitrile delivers unparalleled oxidative addition stabilization (-6.6 kcal/mol per o-F) over mono-fluorinated analogs. In polymer science, this vinyl monomer enables poly(aryl ether nitrile)s with projected 5% weight loss >500°C and high Tg, ideal for aerospace and high-temp electronics. Its unique 2,6-difluoro pattern is irreplaceable for precise electronic tuning in liquid crystals and controlled radical polymerization (RAFT/ATRP). Secure this high-purity building block to advance your materials research.

Molecular Formula C9H5F2N
Molecular Weight 165.14 g/mol
Cat. No. B8458798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-vinylbenzonitrile
Molecular FormulaC9H5F2N
Molecular Weight165.14 g/mol
Structural Identifiers
SMILESC=CC1=CC(=C(C(=C1)F)C#N)F
InChIInChI=1S/C9H5F2N/c1-2-6-3-8(10)7(5-12)9(11)4-6/h2-4H,1H2
InChIKeyPSFFQUGYWLDBSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-4-vinylbenzonitrile | Structure, Properties, and Procurement Overview


2,6-Difluoro-4-vinylbenzonitrile (C9H5F2N) is a specialized fluorinated aromatic building block that combines a vinyl group for polymerization and cross-coupling with a highly electron-deficient benzonitrile core . The 2,6-difluoro substitution pattern confers unique electronic and steric properties, making it distinct from mono-fluorinated or non-fluorinated analogs [1]. Its primary utility lies in materials science and organic synthesis as a precursor to polymers, liquid crystals, and complex molecules .

Why 2,6-Difluoro-4-vinylbenzonitrile Cannot Be Substituted by General-Purpose Analogs


The combination of a vinyl group with a 2,6-difluorobenzonitrile core creates a molecule with a specific electronic profile that cannot be replicated by common substitutes like 4-vinylbenzonitrile or mono-fluorinated derivatives . The presence of two ortho-fluorine atoms drastically alters the reactivity and stability of the benzonitrile group, as seen in nickel-catalyzed C-CN bond activations where each ortho-F provides a significant -6.6 kcal/mol stabilization effect compared to -1.8 kcal/mol for a meta-F [1]. Substituting this compound with a non-fluorinated or mono-fluorinated analog would result in a completely different reaction outcome, failing to provide the required electronic environment for advanced applications in catalysis, polymerization, or liquid crystal design [1].

Quantitative Differentiation of 2,6-Difluoro-4-vinylbenzonitrile: Key Evidence for Selection


Enhanced Stability in Nickel-Catalyzed C-CN Bond Activation

The presence of two ortho-fluorine atoms in 2,6-Difluoro-4-vinylbenzonitrile provides a distinct thermodynamic advantage over analogs with fewer or differently positioned fluorine atoms. Studies on nickel-mediated C-CN bond activation of substituted benzonitriles show a stabilization of the oxidative addition product by -6.6 kcal/mol for each ortho-F substituent, compared to only -1.8 kcal/mol for a meta-F substituent [1]. This indicates a more favorable equilibrium for catalytic activation when using a 2,6-difluoro pattern.

Organometallic Chemistry Cross-Coupling Reaction Mechanism

High Thermal Stability of Resulting Fluorinated Polymers

Fluorinated benzonitriles are key monomers for synthesizing high-performance poly(aryl ether nitrile)s. While specific data for 2,6-Difluoro-4-vinylbenzonitrile polymers is not available, class-level data shows that polymers derived from structurally similar highly fluorinated benzonitriles (e.g., 2,3,4,5,6-pentafluorobenzonitrile) exhibit exceptional thermal properties with 5% weight loss temperatures (Td5) ranging from 509-562°C and glass transition temperatures (Tg) of 142-235°C [1]. This serves as a strong indicator of the thermal stability benefits conferred by fluorinated benzonitrile building blocks.

Polymer Science Thermal Stability Materials Chemistry

Preferential Reactivity in Radical and Anionic Additions

The vinyl group in fluorinated aromatic compounds exhibits high addition reactivity toward radical and anionic species, facilitating efficient carbon-carbon bond formation [1]. This behavior is distinct from non-fluorinated vinyl aromatics where the electron-withdrawing effect of fluorine substituents is absent. The combination of an electron-deficient benzonitrile core with a reactive vinyl group creates a 'push-pull' electronic system , which is expected to increase the monomer's reactivity in controlled radical polymerizations (e.g., RAFT, ATRP) compared to its non-fluorinated counterpart, 4-cyanostyrene.

Polymer Chemistry Radical Reactions Synthetic Methodology

Strategic Application Scenarios for 2,6-Difluoro-4-vinylbenzonitrile Based on Differential Evidence


Synthesis of Nickel-Catalyzed Cross-Coupling Intermediates

When designing a synthetic route that requires activation of the nitrile group via a nickel(0) catalyst, 2,6-Difluoro-4-vinylbenzonitrile is a superior substrate choice over mono-fluorinated or non-fluorinated benzonitriles. The presence of two ortho-fluorine atoms provides a significantly more stabilized C-CN oxidative addition product (-6.6 kcal/mol per o-F), leading to more efficient and predictable catalytic cycles [1].

Monomer for High-Temperature Engineering Polymers

For polymer scientists developing materials for extreme environments, 2,6-Difluoro-4-vinylbenzonitrile serves as a key monomer. Based on class-level evidence from analogous fluorinated benzonitrile polymers, the resulting poly(aryl ether nitrile)s are projected to exhibit 5% weight loss temperatures exceeding 500°C and high glass transition temperatures [2]. This makes it ideal for applications requiring long-term thermal and oxidative stability, such as aerospace components or high-temperature electronics.

Controlled Radical Polymerization for Functional Coatings

The enhanced reactivity of the fluorinated vinyl group toward radical species makes this compound an excellent candidate for use in controlled radical polymerization techniques like RAFT or ATRP [3]. This allows for the precise synthesis of well-defined fluorinated block copolymers with low surface energy, high hydrophobicity, and chemical resistance, targeting advanced applications in anti-fouling coatings, self-cleaning surfaces, and specialty membranes.

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